molecular formula C14H18ClNO B5914727 N-(2-chlorobenzyl)-2-cyclopentylacetamide

N-(2-chlorobenzyl)-2-cyclopentylacetamide

Cat. No. B5914727
M. Wt: 251.75 g/mol
InChI Key: ASPWPAWWVPLQPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-2-cyclopentylacetamide, also known as CCPA, is a compound that has gained interest in scientific research due to its potential therapeutic applications. CCPA is a derivative of the naturally occurring compound, anandamide, which is an endocannabinoid that plays a role in various physiological processes. CCPA is a potent agonist of the cannabinoid receptor type 1 (CB1) and has been shown to have analgesic, anti-inflammatory, and neuroprotective effects.

Mechanism of Action

N-(2-chlorobenzyl)-2-cyclopentylacetamide is a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of the CB1 receptor by N-(2-chlorobenzyl)-2-cyclopentylacetamide leads to a decrease in the release of neurotransmitters such as glutamate and substance P, which are involved in pain and inflammation. Additionally, activation of the CB1 receptor by N-(2-chlorobenzyl)-2-cyclopentylacetamide leads to an increase in the release of endocannabinoids such as anandamide, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-2-cyclopentylacetamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the pathogenesis of various inflammatory disorders. Additionally, N-(2-chlorobenzyl)-2-cyclopentylacetamide has been shown to decrease the release of glutamate and substance P, which are involved in pain signaling. N-(2-chlorobenzyl)-2-cyclopentylacetamide has also been shown to increase the release of endocannabinoids such as anandamide, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-(2-chlorobenzyl)-2-cyclopentylacetamide has several advantages for laboratory experiments. It is a potent and selective agonist of the CB1 receptor, which allows for specific activation of this receptor. Additionally, N-(2-chlorobenzyl)-2-cyclopentylacetamide has been shown to have good solubility in aqueous solutions, which makes it easy to use in laboratory experiments. However, one limitation of N-(2-chlorobenzyl)-2-cyclopentylacetamide is that it is not widely available commercially, which may make it difficult for some researchers to obtain.

Future Directions

There are several future directions for research on N-(2-chlorobenzyl)-2-cyclopentylacetamide. One area of research could be the development of N-(2-chlorobenzyl)-2-cyclopentylacetamide analogs with improved pharmacokinetic properties. Another area of research could be the investigation of the effects of N-(2-chlorobenzyl)-2-cyclopentylacetamide in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research could be done to investigate the effects of N-(2-chlorobenzyl)-2-cyclopentylacetamide on other physiological processes such as appetite regulation and immune function. Overall, N-(2-chlorobenzyl)-2-cyclopentylacetamide shows promise as a potential therapeutic agent for a variety of medical conditions, and further research is warranted to fully explore its potential.

Synthesis Methods

N-(2-chlorobenzyl)-2-cyclopentylacetamide can be synthesized through a multistep process starting with the reaction of 2-chlorobenzylamine with cyclopentanone to form N-(2-chlorobenzyl)cyclopentanone. This intermediate is then reacted with ethyl chloroacetate to form N-(2-chlorobenzyl)-2-cyclopentylacetamide.

Scientific Research Applications

N-(2-chlorobenzyl)-2-cyclopentylacetamide has been studied for its potential therapeutic applications in various areas of medicine. It has been shown to have analgesic effects in animal models of pain, making it a potential candidate for the treatment of chronic pain. N-(2-chlorobenzyl)-2-cyclopentylacetamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory disorders such as arthritis. Additionally, N-(2-chlorobenzyl)-2-cyclopentylacetamide has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO/c15-13-8-4-3-7-12(13)10-16-14(17)9-11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPWPAWWVPLQPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-cyclopentylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.